molecular formula C10H10BrN3 B1595300 1-Benzyl-4-(bromomethyl)triazole CAS No. 70380-30-2

1-Benzyl-4-(bromomethyl)triazole

Cat. No. B1595300
CAS RN: 70380-30-2
M. Wt: 252.11 g/mol
InChI Key: MAHBEDRCUGQEHK-UHFFFAOYSA-N
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Description

1-Benzyl-4-(bromomethyl)triazole is a chemical compound with the molecular formula C10H10BrN3. It contains a total of 25 bonds, including 15 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 Triazole .


Synthesis Analysis

The synthesis of 1-Benzyl-4-(bromomethyl)triazole involves the reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides . The reaction is facilitated by the click reaction, a copper-catalyzed variant of Huisgen azide–alkyne cycloaddition .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-(bromomethyl)triazole includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 25 bonds, including 15 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 Triazole .


Chemical Reactions Analysis

1,2,3-Triazoles, such as 1-Benzyl-4-(bromomethyl)triazole, are significant heterocyclic compounds that exhibit broad biological activities. They are used in the manufacture of dyes, inks, corrosion inhibitors, and polymers. Additionally, triazole-containing molecules have been shown to have anti-allergenic, anti-bacterial, and anti-HIV activities .


Physical And Chemical Properties Analysis

1-Benzyl-4-(bromomethyl)triazole has a molecular weight of 252.11000 g/mol. It has a density of 1.48g/cm3, a boiling point of 389.2ºC at 760 mmHg, and a flash point of 189.2ºC .

Scientific Research Applications

Synthesis and Cytostatic Activity

1-Benzyl-4-(bromomethyl)triazole has been explored in the synthesis of alkylating agents. A study conducted by De las Heras et al. (1979) investigated its role in producing various alkylating triazole derivatives. These derivatives showed potential in inhibiting the growth of HeLa cells in vitro and in extending the life span of mice bearing tumors (De las Heras, Alonso, & Alonso, 1979).

Corrosion Inhibition

Negrón-Silva et al. (2013) synthesized triazole derivatives, including ones from 1-benzyl-4-(bromomethyl)triazole, to explore their use as corrosion inhibitors for steels in acidic environments. The study confirmed the potential of these compounds in inhibiting corrosion, highlighting their application in materials science (Negrón-Silva, González-Olvera, Ángeles-Beltrán, et al., 2013).

Anticoccidial Activity

Bochis et al. (1991) reported the synthesis of benzylated 1,2,3-triazoles using 1-benzyl-4-(bromomethyl)triazole and evaluated their anticoccidial activity. This study provided insights into the potential of these compounds in veterinary medicine, although certain limitations were noted in terms of tissue residues (Bochis, Chabala, Harris, et al., 1991).

Electrochemical and Quantum Chemical Evaluation

Chaitra, Mohana, and Tandon (2015) researched triazole Schiff bases, including 1-benzyl-4-(bromomethyl)triazole, as corrosion inhibitors for mild steel in acidic media. This study provided a comprehensive understanding of the inhibition process, combining experimental and computational methods (Chaitra, Mohana, & Tandon, 2015).

Green Synthesis and Corrosion Inhibition

Fernandes et al. (2019) explored the green synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole, derived from 1-benzyl-4-(bromomethyl)triazole, and its application as a corrosion inhibitor for mild steel. This research emphasized environmentally friendly synthesis methods and the practical application of the compound in protecting metals (Fernandes, Alvarez, Santos, et al., 2019).

Safety And Hazards

1-Benzyl-4-(bromomethyl)triazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has been classified as harmful if swallowed .

Future Directions

Triazole moieties, including 1-Benzyl-4-(bromomethyl)triazole, continue to be an area of interest in medicinal chemistry due to their broad range of biological activities. Future research may focus on developing environmentally friendly methods for synthesizing these compounds .

properties

IUPAC Name

1-benzyl-4-(bromomethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c11-6-10-8-14(13-12-10)7-9-4-2-1-3-5-9/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHBEDRCUGQEHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30314425
Record name 1-benzyl-4-(bromomethyl)triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30314425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(bromomethyl)triazole

CAS RN

70380-30-2
Record name NSC283148
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283148
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-benzyl-4-(bromomethyl)triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30314425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SEH Etaiw, IA Salem, A Tawfik - Journal of Inorganic and Organometallic …, 2017 - Springer
… The SCP 1 and 2 exhibit good catalytic activity for the formation of substituted triazoles (1-benzyl- 4-bromomethyl triazole and 1-benzyl-4-phenyl triazole) in 98–100% yield. Of the …
Number of citations: 4 link.springer.com
SEH Etaiw, I Salem, A Tawfik - Delta Journal of Science, 2017 - journals.ekb.eg
… triazoles(1-benzyl- 4-bromomethyl triazole and 1-benzyl-4-phenyl triazole) in 100% yield. The different factors affecting the yield of triazoles such as concentration of azide and alkyne, …
Number of citations: 4 journals.ekb.eg

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